4-Formylphenyl 3-bromobenzoate
CAS No.:
Cat. No.: VC20019738
Molecular Formula: C14H9BrO3
Molecular Weight: 305.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9BrO3 |
|---|---|
| Molecular Weight | 305.12 g/mol |
| IUPAC Name | (4-formylphenyl) 3-bromobenzoate |
| Standard InChI | InChI=1S/C14H9BrO3/c15-12-3-1-2-11(8-12)14(17)18-13-6-4-10(9-16)5-7-13/h1-9H |
| Standard InChI Key | OXUWTZSSTXTZKA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 4-formylphenyl 3-bromobenzoate features a phenyl ring substituted with a formyl group (–CHO) at the para position, esterified to a 3-bromobenzoic acid moiety. The ester linkage (–O–CO–) bridges the two aromatic systems, creating a planar conformation that enhances electronic conjugation between the rings. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (4-formylphenyl) 3-bromobenzoate | |
| Molecular Formula | C₁₄H₉BrO₃ | |
| Molecular Weight | 305.12 g/mol | |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=O | |
| InChI Key | OXUWTZSSTXTZKA-UHFFFAOYSA-N |
The bromine atom at the meta position of the benzoate ring introduces steric and electronic effects that influence reactivity, while the formyl group provides a site for nucleophilic additions or reductions .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the formyl proton (δ ~9.8–10.0 ppm in ¹H NMR) and the aromatic protons adjacent to the bromine atom (δ ~7.3–7.6 ppm). Infrared (IR) spectroscopy typically shows strong absorption bands for the ester carbonyl (C=O, ~1740 cm⁻¹) and the formyl group (C=O, ~1700 cm⁻¹). Mass spectrometry (MS) confirms the molecular ion peak at m/z 305.12, with fragmentation patterns indicative of bromine loss and ester cleavage.
Synthetic Methodologies
Esterification Approaches
The synthesis of 4-formylphenyl 3-bromobenzoate commonly involves acid-catalyzed esterification between 4-hydroxybenzaldehyde and 3-bromobenzoyl chloride. A typical procedure employs dimethyl sulfoxide (DMSO) as a solvent and 4-dimethylaminopyridine (DMAP) as a catalyst, achieving yields of 65–75% under reflux conditions. Alternative methods utilize coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid precursor .
Decarboxylative Cross-Coupling
Recent advances in transition metal-catalyzed reactions have enabled the use of 4-formylphenyl 3-bromobenzoate in decarboxylative cross-couplings. For example, copper-palladium systems facilitate the formation of triarylethylenes, as demonstrated in the stereoselective synthesis of tamoxifen analogs . The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation with boronic acids .
Functional Applications
Pharmaceutical Intermediates
The compound’s formyl group is a critical handle for synthesizing Schiff bases, which exhibit antimicrobial and anticancer activities. Reduction of the aldehyde to a hydroxymethyl group (–CH₂OH) further permits glycosylation or phosphorylation, pathways relevant to prodrug development .
Materials Science
In polymer chemistry, 4-formylphenyl 3-bromobenzoate acts as a crosslinking agent due to its dual reactivity. The bromine atom participates in atom-transfer radical polymerization (ATRP), while the formyl group undergoes condensation with amines to form imine-linked networks . Such materials find applications in coatings and adhesives.
Catalysis
Palladium complexes derived from this compound demonstrate efficacy in Heck and Sonogashira reactions, leveraging the bromide’s oxidative addition capability. The electron-withdrawing ester group stabilizes metal centers, enhancing catalytic turnover .
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